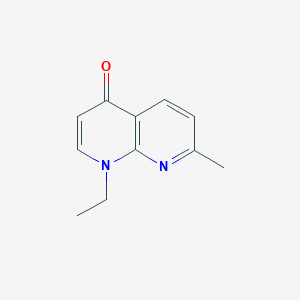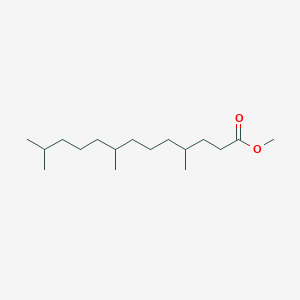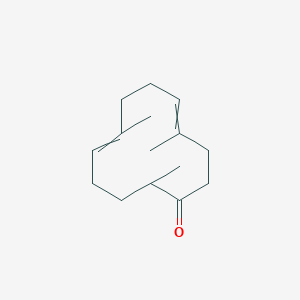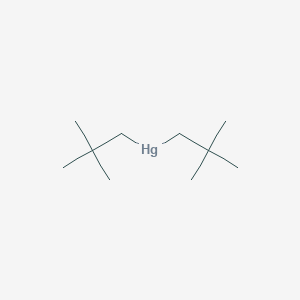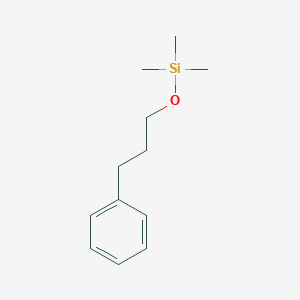
Silane, trimethyl(3-phenylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(3-phenylpropoxy)- is a chemical compound that belongs to the class of organosilanes. It is commonly used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
Silane, trimethyl(3-phenylpropoxy)- acts as a coupling agent by forming a covalent bond between the organic and inorganic materials. The covalent bond enhances the adhesion between the materials, resulting in improved mechanical properties. Additionally, silane, trimethyl(3-phenylpropoxy)- can also act as a surface modifier by reducing the surface energy of the material, resulting in improved wettability and adhesion.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of silane, trimethyl(3-phenylpropoxy)-. However, studies have shown that it is relatively non-toxic and does not cause any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, trimethyl(3-phenylpropoxy)- has several advantages for lab experiments. It is easy to synthesize, relatively inexpensive, and has unique properties that make it suitable for various applications. However, one of its limitations is that it is highly reactive and can be challenging to handle without proper precautions.
Orientations Futures
There are several future directions for the research and development of silane, trimethyl(3-phenylpropoxy)-. One of the most promising areas is in the field of nanotechnology, where it could be used as a surface modifier for various nanoparticles. Additionally, it could also be used as a coupling agent for the production of advanced composite materials with improved mechanical properties.
Conclusion
Silane, trimethyl(3-phenylpropoxy)- is a unique chemical compound with various scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. While there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and does not cause any significant adverse effects on human health. The future directions for the research and development of silane, trimethyl(3-phenylpropoxy)- are promising, and it has the potential to be used in various advanced applications in the future.
Méthodes De Synthèse
Silane, trimethyl(3-phenylpropoxy)- is synthesized using a simple and efficient method. The most common method involves the reaction of 3-phenylpropyl alcohol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction produces silane, trimethyl(3-phenylpropoxy)- as the main product.
Applications De Recherche Scientifique
Silane, trimethyl(3-phenylpropoxy)- has various scientific research applications due to its unique properties. One of its most common applications is in the field of material science, where it is used as a surface modifier for various materials such as glass, ceramics, and metals. It is also used as a coupling agent in the production of composite materials.
Propriétés
Numéro CAS |
14629-60-8 |
|---|---|
Nom du produit |
Silane, trimethyl(3-phenylpropoxy)- |
Formule moléculaire |
C12H20OSi |
Poids moléculaire |
208.37 g/mol |
Nom IUPAC |
trimethyl(3-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clé InChI |
MEDNPRTZTBYPTF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




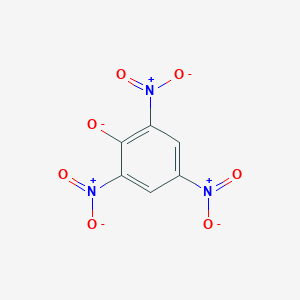
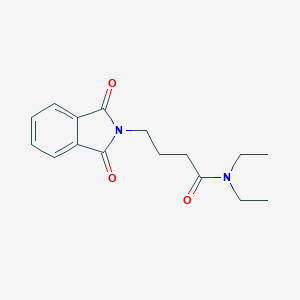
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
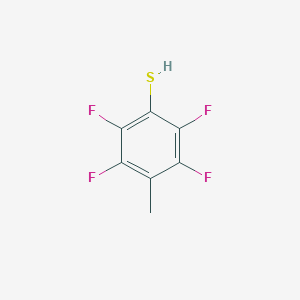
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
